molecular formula C18H21NO4S B10968505 N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide

Cat. No.: B10968505
M. Wt: 347.4 g/mol
InChI Key: IVKRKUKQLOQWDT-UHFFFAOYSA-N
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Description

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole moiety, a sulfonamide group, and a propylbenzene structure

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide

InChI

InChI=1S/C18H21NO4S/c1-3-4-14-5-8-16(9-6-14)24(20,21)19-13(2)15-7-10-17-18(11-15)23-12-22-17/h5-11,13,19H,3-4,12H2,1-2H3

InChI Key

IVKRKUKQLOQWDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The sulfonamide group is introduced via a Pd-catalyzed amination reaction using tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield corresponding quinones, while reduction of the sulfonamide group may produce primary amines.

Scientific Research Applications

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzodioxole moiety, a sulfonamide group, and a propylbenzene structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

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